2-cyclohexyl-N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)acetamide
CAS No.: 954653-66-8
Cat. No.: VC11893411
Molecular Formula: C20H27FN2O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954653-66-8 |
|---|---|
| Molecular Formula | C20H27FN2O2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2-cyclohexyl-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C20H27FN2O2/c21-18-8-6-16(7-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-15-4-2-1-3-5-15/h6-9,15,17H,1-5,10-14H2,(H,22,24) |
| Standard InChI Key | OCPGOAOFAXLZHO-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
| Canonical SMILES | C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 2-cyclohexyl-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]acetamide, reflects its hybrid structure:
-
Cyclohexyl-acetamide backbone: Provides hydrophobic bulk, potentially enhancing membrane permeability.
-
5-Oxopyrrolidin-3-ylmethyl group: Introduces a rigid, planar lactam ring capable of hydrogen bonding.
-
4-Fluorobenzyl substituent: The electron-withdrawing fluorine atom may influence aromatic interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₇FN₂O₂ |
| Molecular Weight | 346.4 g/mol |
| SMILES | C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
| InChIKey | OCPGOAOFAXLZHO-UHFFFAOYSA-N |
| Topological Polar Surface Area | 64.8 Ų (estimated) |
The canonical SMILES string confirms the presence of a tertiary amide linkage between the cyclohexylacetamide and pyrrolidinone moieties, while the InChIKey provides a unique identifier for database searches.
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
While explicit protocols remain undisclosed in public literature, retrosynthetic analysis suggests a modular approach:
-
Pyrrolidinone Core Construction: Cyclocondensation of γ-aminobutyric acid derivatives or Michael addition to acrylamides could yield the 5-oxopyrrolidin-3-ylmethyl intermediate.
-
N-Alkylation: Reacting the pyrrolidinone nitrogen with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃/DMF).
-
Amide Coupling: Final assembly via carbodiimide-mediated coupling between cyclohexylacetic acid and the primary amine of the functionalized pyrrolidinone.
Critical challenges include minimizing racemization at the pyrrolidinone stereocenter and ensuring regioselectivity during N-alkylation. Chromatographic purification (e.g., silica gel, eluent: ethyl acetate/hexane) would likely follow each step to isolate intermediates.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
-
logP Estimate: ~3.1 (calculated via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with cosolvents (e.g., PEG 400) for in vivo studies.
Metabolic Stability
The compound contains multiple sites susceptible to cytochrome P450-mediated oxidation:
-
Cyclohexyl Ring: Potential hydroxylation at equatorial C-H bonds.
-
Fluorobenzyl Group: Defluorination is unlikely but may occur under prolonged oxidative stress.
-
Pyrrolidinone Lactam: Expected to resist hydrolysis under physiological pH, enhancing metabolic stability compared to secondary amides.
Hypothesized Biological Activity and Target Engagement
Structure-Activity Relationship (SAR) Considerations
Though direct activity data is unavailable, analogous compounds suggest plausible targets:
-
Neurological Targets: The pyrrolidinone scaffold resembles piracetam derivatives, implicating potential nootropic or anticonvulsant effects via glutamate receptor modulation.
-
Oncological Applications: Fluorinated aryl groups in kinase inhibitors (e.g., EGFR inhibitors) hint at possible antiproliferative activity.
-
Antiviral Potential: The acetamide linker and hydrophobic groups mirror motifs in transmembrane protease serine 2 (Tmprss2) inhibitors, relevant to viral entry mechanisms .
Table 2: Comparative Analysis with Bioactive Analogues
| Compound | Target | IC₅₀ (nM) | Structural Similarity |
|---|---|---|---|
| Autophinib | ULK1 Kinase | 14 | Shared acetamide core |
| Motolimod (VTX-2337) | TLR8 | 2300 | Fluorinated aryl group |
| iP300 | BET Bromodomains | 11 | Rigid heterocycle |
Future Research Directions
Priority Investigations
-
Target Deconvolution: High-throughput screening against kinase panels or GPCR libraries.
-
Prodrug Development: Esterification of the acetamide carbonyl to enhance oral bioavailability.
-
Cocrystallization Studies: X-ray analysis with candidate proteins to validate binding modes.
Collaborative Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume